2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole family, which is characterized by its fused benzene and imidazole rings. This compound features a dichlorostyryl substituent, which enhances its chemical properties and potential applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties, making them significant in pharmaceutical research.
The compound can be synthesized through various methods that utilize starting materials such as o-phenylenediamine and substituted aldehydes. The synthesis of benzimidazole derivatives has been extensively studied, with numerous methodologies reported in the literature, highlighting the importance of this class of compounds in medicinal chemistry .
2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole can be classified as:
The synthesis of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole typically involves a condensation reaction between o-phenylenediamine and an appropriate aldehyde. Various catalysts can enhance the efficiency of this reaction. Common methods include:
The typical reaction mechanism involves the formation of an imine intermediate from the condensation of o-phenylenediamine with the aldehyde, followed by cyclization to form the benzimidazole structure. The yields for these reactions can vary widely based on conditions but often exceed 80% under optimized parameters.
The molecular structure of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole includes:
Key structural data includes:
The compound can undergo various chemical reactions typical for aromatic systems and heterocycles:
Reactions involving this compound often require careful control of conditions to avoid degradation or unwanted side products. The presence of chlorine substituents can influence reactivity patterns significantly.
The mechanism of action for 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole is primarily linked to its biological activities:
Studies have shown that derivatives containing similar structures exhibit significant activity against cancer cell lines and various bacterial strains. Quantitative structure-activity relationship analyses often correlate structural features with biological efficacy.
Relevant data from studies indicate that similar compounds exhibit a range of melting points and boiling points depending on their substituents and purity levels .
2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole has potential applications in:
The ongoing research into benzimidazole derivatives continues to reveal new applications across various scientific fields, emphasizing their versatility and importance in drug discovery .
Benzimidazole, a bicyclic heterocycle formed by fusing benzene and imidazole rings, represents one of medicinal chemistry’s most versatile and enduring scaffolds. Approximately 80% of pharmaceuticals incorporate nitrogen-containing heterocycles, with benzimidazole derivatives constituting a significant subset due to their structural resemblance to naturally occurring nucleotides like purines [2] [6]. The scaffold’s historical significance emerged through serendipitous discoveries and rational drug design:
The scaffold’s success stems from its "privileged" status—a term denoting structural motifs capable of high-affinity binding to diverse biological targets. Benzimidazole’s amphoteric character (pKa ~5.6 for conjugate acid; ~12.8 for the free base) enables nuanced acid-base interactions at target sites, while its planar conformation facilitates π-stacking and DNA intercalation [7] [3].
Table 1: Clinically Approved Benzimidazole-Based Drugs [5] [6] [7]
Drug Name | Therapeutic Class | Primary Indication |
---|---|---|
Omeprazole | Proton Pump Inhibitor | Gastric ulcers, GERD |
Albendazole | Anthelmintic | Parasitic infections |
Telmisartan | Angiotensin II Antagonist | Hypertension |
Niraparib | PARP Inhibitor | Ovarian cancer |
Maribavir | Antiviral | Cytomegalovirus infections |
The 2-styryl benzimidazole subclass—where a styrenic group is appended at the benzimidazole C2 position—exhibits enhanced bioactivity profiles. Specific halogenation patterns, particularly 2,4-dichloro substitution on the styryl phenyl ring, confer distinct electronic and steric advantages:
Structure-activity relationship (SAR) analyses reveal that anti-inflammatory potency correlates strongly with dichloro positioning. Derivatives with 2,4-dichloro substitution exhibit superior COX-2 inhibition (IC₅₀ ~0.1–0.36 µM) compared to mono-chloro analogs, attributed to optimal hydrophobic filling of the COX-2 side pocket [3] [9].
Table 2: Impact of Halogen Substitution Patterns on Benzimidazole Bioactivity [1] [3] [4]
Substitution Pattern | Example Compound | Key Biological Target | Relative Potency |
---|---|---|---|
2,4-Dichlorostyryl | 2-(2,4-dichlorostyryl)-1H-benzimidazole | COX-2, TRPV1 | +++ |
3,4-Dichlorobenzyl | 2-(3,4-dichlorobenzyl)-1H-benzimidazole | Cannabinoid receptors | ++ |
2,6-Dichlorostyryl | 2-(2,6-dichlorostyryl)-1H-benzimidazole | Undefined | + |
Unsubstituted styryl | 2-Styryl-1H-benzimidazole | Weak COX inhibition | ± |
The benzene-imidazole fusion within benzimidazoles creates a conjugated π-system crucial for target engagement and pharmacokinetic optimization. This fusion confers three key advantages:
Quantum chemical calculations (DFT) demonstrate that fusion lowers the HOMO-LUMO energy gap (ΔE ≈ 4.5 eV), enhancing charge transfer interactions with biological macromolecules. This electronic profile underpins the scaffold’s efficacy in photoactive therapies and fluorescent probes [10] [7].
Table 3: Molecular Properties of Benzimidazole vs. Non-Fused Analogues [6] [7] [10]
Property | Benzimidazole | Imidazole | Benzene |
---|---|---|---|
Aromaticity Index | High (fused system) | Moderate | High |
log P (Predicted) | 2.1–4.5* | 0.5–1.8 | 2.0–3.0 |
Tautomerism | Yes (1H/3H) | Yes | No |
H-bond Donor Capacity | 1 (N–H) | 1 (N–H) | 0 |
HOMO-LUMO Gap (eV) | 4.3–4.8 | 5.7–6.2 | ≥6.0 |
*Values increase with halogenated substituents (e.g., 2,4-dichlorostyryl derivatives)
The fusion also enables strategic functionalization at N1, C2, C5, and C6 positions. For 2-(2,4-dichlorostyryl)-1H-benzimidazole, substitutions at N1 (alkylation) or C5/C6 (electron-withdrawing groups) further modulate solubility and target selectivity—critical for minimizing off-target effects in complex diseases like cancer or chronic inflammation [3] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1